molecular formula C11H14N2O B1463979 3-(Methylamino)-1-phenylpyrrolidin-2-one CAS No. 488838-56-8

3-(Methylamino)-1-phenylpyrrolidin-2-one

Cat. No.: B1463979
CAS No.: 488838-56-8
M. Wt: 190.24 g/mol
InChI Key: IGABWECUFIXIIZ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-phenylpyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a phenyl group and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-1-phenylpyrrolidin-2-one typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in a closed container with alcohols as solvents, and the mixture is heated to a temperature range of 60-100°C. After the reaction, the product is concentrated, cooled, and crystallized to obtain this compound hydrochloride .

Industrial Production Methods: Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyrrolidinones.

Scientific Research Applications

3-(Methylamino)-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit monoamine oxidase, resulting in increased levels of neurotransmitters .

Comparison with Similar Compounds

  • 3-(Methylamino)-1-phenylpropanol
  • 3-(Methylamino)pyridine
  • 3-(Dimethylamino)-1-phenylpyrrolidin-2-one

Comparison: 3-(Methylamino)-1-phenylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, 3-(Methylamino)-1-phenylpropanol is primarily used as a redisperse agent, while 3-(Methylamino)pyridine is utilized in different chemical syntheses .

Properties

IUPAC Name

3-(methylamino)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-10-7-8-13(11(10)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABWECUFIXIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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